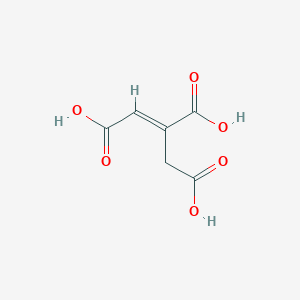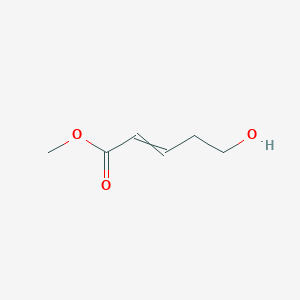
2-氨基噻唑-5-羧酸乙酯
概述
描述
Ethyl 2-aminothiazole-5-carboxylate is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is known for its diverse biological activities and is widely used in medicinal chemistry. It has the molecular formula C6H8N2O2S and a molecular weight of 172.2 g/mol . The compound is characterized by its white to yellow or light brown crystalline appearance .
科学研究应用
Ethyl 2-aminothiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antioxidant agent
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Ethyl 2-aminothiazole-5-carboxylate is a derivative of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with various targets in cancer cells, leading to the inhibition of cell proliferation .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 159-163 °c . It is sensitive to light and moisture , suggesting that these factors could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Ethyl 2-aminothiazole-5-carboxylate is the inhibition of cell proliferation in various cancerous cell lines . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Action Environment
The action of Ethyl 2-aminothiazole-5-carboxylate can be influenced by environmental factors. For instance, it is sensitive to light and moisture , which could affect its stability and efficacy. Therefore, it is recommended to store the compound under nitrogen at a temperature of 2-8°C to maintain its stability and ensure its effective action.
生化分析
Biochemical Properties
2-aminothiazole derivatives, to which Ethyl 2-aminothiazole-5-carboxylate belongs, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Cellular Effects
These compounds have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Molecular Mechanism
2-aminothiazole derivatives have been reported to exhibit their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-aminothiazole-5-carboxylate typically involves the reaction of ethyl 2-chloroacetoacetate with thiourea in the presence of a base such as sodium carbonate. The reaction is carried out in ethyl alcohol as a solvent, and the mixture is heated to 60-70°C for several hours . The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of ethyl 2-aminothiazole-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Ethyl 2-aminothiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.
Major Products:
Substitution Products: Various substituted thiazoles.
Oxidation Products: Sulfoxides and sulfones.
Condensation Products: Schiff bases and other heterocyclic compounds.
相似化合物的比较
2-Aminothiazole: Shares the thiazole ring but lacks the carboxylate ester group.
2-Amino-4-methylthiazole: Similar structure with a methyl group at the 4-position.
2-Amino-5-bromothiazole: Contains a bromine atom at the 5-position instead of the carboxylate ester
Uniqueness: Ethyl 2-aminothiazole-5-carboxylate is unique due to its combination of the amino group and the carboxylate ester, which enhances its reactivity and biological activity compared to other thiazole derivatives .
属性
IUPAC Name |
ethyl 2-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXERIGKZNEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310861 | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32955-21-8 | |
| Record name | 32955-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-thiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2-aminothiazole-5-carboxylate in the development of DNA minor groove binders?
A1: Ethyl 2-aminothiazole-5-carboxylate serves as a crucial starting material in the synthesis of Isothia-Nt, a potential DNA minor groove binding analog. [] This compound provides the thiazole core, which is essential for mimicking the structure and binding properties of naturally occurring antibiotics like Netropsin and Distamycin-A. [] These natural antibiotics exhibit their biological activity by binding to the minor groove of DNA, thereby interfering with DNA replication and transcription. By using Ethyl 2-aminothiazole-5-carboxylate as a building block, researchers aim to create synthetic analogs with improved binding affinity, selectivity, and potentially enhanced therapeutic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(2-Methylpropyl)phenyl]ethanol](/img/structure/B42467.png)

![[4-(2-Methylpropyl)phenyl]methanol](/img/structure/B42470.png)



![1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]-2-propanole](/img/structure/B42477.png)


